molecular formula C12H11ClN2O2S2 B2863620 Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306976-89-6

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No. B2863620
CAS RN: 306976-89-6
M. Wt: 314.8
InChI Key: QZPYNJZHPMSPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2S2 . It has an average mass of 314.811 Da and a monoisotopic mass of 313.995056 Da . This compound is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can be used to produce 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to produce the final product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined at a resolution of 2.8 Å .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Thiadiazole derivatives have been synthesized and evaluated for their biological activities, including antiviral and antimicrobial properties. For instance, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for structurally related compounds (Zhuo Chen et al., 2010). Additionally, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

Antifungal and Antineoplastic Activities

Research on 2-hydroxypropyl derivatives of 1,2,3-thiadiazole and 1,2,3-triazole demonstrated their design as candidate fungicides, indicating the potential antifungal activity of thiadiazole derivatives (Y. Morzherin et al., 2011). Moreover, halogenosulfanilamide and halogenophenylaminobenzolamide derivatives of thiadiazoles have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX, highlighting their antineoplastic potential (M. Ilies et al., 2003).

Applications in Organic Electronics

Thiadiazoles have also found applications in the field of organic electronics, where their derivatives are used in the synthesis of semiconducting polymers for optoelectronic devices. The incorporation of thiadiazole units into polymers has been shown to enable high-performance semiconductors, demonstrating the material science applications of thiadiazole derivatives (Zhihua Chen et al., 2016).

Antidepressant and Anxiolytic Activities

Furthermore, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been screened for their central nervous system activity, revealing significant antidepressant and anxiolytic properties. This suggests the therapeutic potential of thiadiazole derivatives in the treatment of psychiatric disorders (F. Clerici et al., 2001).

properties

IUPAC Name

propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYNJZHPMSPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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